Glycerine oleate

Description

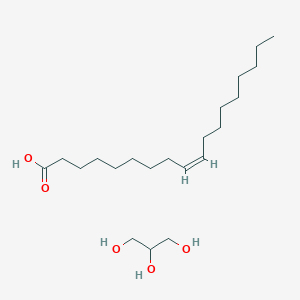

Structure

2D Structure

Properties

IUPAC Name |

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYFQTYBJUILEZ-IUPFWZBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H104O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026988 | |

| Record name | Glyceryl trioleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

885.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless to yellowish odorless liquid; [Merck Index] Clear colorless liquid; [MSDSonline] | |

| Record name | 9-Octadecenoic acid (9Z)-, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triolein | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7624 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TG(18:1(9Z)/18:1(9Z)/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

237 °C at 18 atm, Boiling Point at 760 mm Hg = 554 °C /Estimated via extrapolation/ | |

| Record name | TRIOLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, Soluble in chloroform, ether, carbon tetrachloride and slightly soluble in alcohol. | |

| Record name | TRIOLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.915 at 15 °C/4 °C | |

| Record name | TRIOLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 18 mm Hg at 237 °C | |

| Record name | TRIOLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Impurities: stearin, linolein. | |

| Record name | TRIOLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to yellowish, oily liquid, POLYMORPHIC | |

CAS No. |

122-32-7 | |

| Record name | Triolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl trioleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl Trioleate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9-Octadecenoic acid (9Z)-, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glyceryl trioleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-propanetriyl trioleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL TRIOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O05EC62663 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIOLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TG(18:1(9Z)/18:1(9Z)/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-4 °C, -32 °C | |

| Record name | TRIOLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TG(18:1(9Z)/18:1(9Z)/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Glyceryl Oleate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of glyceryl oleate, a versatile monoacylglycerol of oleic acid. Its biocompatibility and emulsifying properties make it a valuable excipient in pharmaceutical and cosmetic research, particularly in the development of novel drug delivery systems. This document outlines key quantitative data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.

Core Physicochemical Properties

Glyceryl oleate, also known as monoolein, is the monoester of glycerol and oleic acid.[1][2][3][4][5] It is a clear to light-colored liquid derived from natural fats and oils such as olive, peanut, or pecan oil.[6] Primarily, it functions as a co-emulsifier and stabilizer in water-oil emulsions.[6]

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of glyceryl oleate. These values are essential for predicting its behavior in various formulations and biological systems.

| Property | Value | References |

| Molecular Formula | C21H40O4 | [6] |

| Molecular Weight | 356.5 g/mol | [6] |

| Appearance | Clear or light-colored liquid | [6] |

| Property | Value | Conditions | References |

| Density | 0.9420 g/cm³ | 20°C | |

| Melting Point | 25°C (unstable form) | ||

| Boiling Point | 238-240°C | at 3 mmHg | |

| LogP (Predicted) | 6.71 | [7] | |

| HLB Value | 3-5 | [3][5] | |

| Saponification Value | 160-180 | [3][5] |

| Solvent | Solubility | References |

| Water | Insoluble | |

| Ethanol | Soluble | |

| Ether | Soluble | |

| Chloroform | Soluble |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of glyceryl oleate in a laboratory setting. The following are outlines of standard experimental protocols for determining its key physicochemical properties.

Determination of Melting Point

The melting point of fats and oils is determined by observing the temperature at which the substance becomes completely clear and liquid when heated in a capillary tube.

Apparatus:

-

Capillary tubes (1 mm inner diameter)

-

Calibrated thermometer (-2 to 68°C with 0.2°C divisions)

-

600 mL glass beaker

-

Heat source (e.g., electric hot plate)

Procedure:

-

Melt the glyceryl oleate sample and filter it to remove any impurities and moisture.

-

Dip a clean capillary tube into the molten sample so that a column of approximately 10 mm is drawn into the tube.

-

Fuse one end of the capillary tube in a small flame, being careful not to burn the sample.

-

Place the tubes in a refrigerator at 4 to 10°C overnight (approximately 16 hours).

-

Attach the capillary tube to a thermometer using a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.

-

Suspend the thermometer in a 600 mL beaker about half-full of distilled water, with the bottom of the thermometer immersed approximately 30 mm.

-

Heat the water bath, increasing the temperature at a rate of approximately 0.5°C per minute.

-

Observe the sample. The melting point is the temperature at which the glyceryl oleate becomes completely clear.

Determination of Density for Viscous Liquids

The density of a viscous liquid like glyceryl oleate can be determined using a weight-per-gallon cup, especially when dealing with potential entrapped air.

Apparatus:

-

Standard weight-per-gallon cup

-

Scale accurate to the nearest tenth of a gram

-

Acceptable diluent (thinner)

Procedure:

-

Dilute a known weight of the viscous glyceryl oleate sample with a suitable diluent to free any entrapped air.

-

Fill a standard weight-per-gallon cup with the diluted mixture and weigh it.

-

The true weight per gallon of the glyceryl oleate can then be calculated using a formula that accounts for the weights of the sample, the diluent, and the mixture.

Alternatively, a rheometer can be used to determine the density based on the Archimedean principle by measuring the buoyancy force on a measuring part of a known volume immersed in the sample.[9]

Determination of Solubility

A general procedure to determine the solubility of a compound in various solvents involves a stepwise addition of the solvent to a known amount of the solute.[6]

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Water bath sonicator

Procedure:

-

Place a small, measured amount of glyceryl oleate (e.g., 25 mg) into a small test tube.

-

Add the test solvent in small portions (e.g., 0.25 mL increments up to a total of 0.75 mL).

-

After each addition, vigorously shake the test tube.

-

If the compound does not dissolve at room temperature, gentle warming or sonication can be applied.

-

The compound is classified as soluble if a clear, homogenous solution is formed.

Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is the gold standard for the experimental determination of LogP.[8][11][12]

Apparatus:

-

Pear-shaped flasks

-

Temperature-controlled shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Pre-saturate n-octanol with water and water with n-octanol.

-

Dissolve a known amount of glyceryl oleate in the n-octanol phase.

-

Add the corresponding aqueous phase to the flask.

-

Shake the flask at a constant temperature until equilibrium is reached (typically for several hours).

-

Separate the two phases by centrifugation.

-

Determine the concentration of glyceryl oleate in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring a physical property of the surfactant solution as a function of its concentration.[13] Common methods include surface tension measurements, conductivity measurements, and fluorescence spectroscopy.[6][14] For a non-ionic surfactant like glyceryl oleate, surface tension and fluorescence methods are generally preferred.

Using Surface Tension:

-

Prepare a series of aqueous solutions of glyceryl oleate at different concentrations.

-

Measure the surface tension of each solution using a tensiometer.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is the concentration at which a sharp break in the curve is observed, indicating the formation of micelles.

Research Applications: Experimental Workflows

Glyceryl oleate is extensively used in the formulation of nanoparticles and liposomes for drug delivery.

Workflow for Glyceryl Oleate-Based Nanoparticle Formulation

The emulsification-solvent evaporation method is a common technique for preparing glyceryl oleate-based nanoparticles.[15]

References

- 1. formunova.com [formunova.com]

- 2. Glyceryl Oleate (Explained + Products) [incidecoder.com]

- 3. ulprospector.com [ulprospector.com]

- 4. lesielle.com [lesielle.com]

- 5. makingcosmetics.com [makingcosmetics.com]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. 脂质体制备 - Avanti® Polar Lipids [sigmaaldrich.com]

- 13. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 14. agilent.com [agilent.com]

- 15. Diacylglycerol pathway | PPTX [slideshare.net]

An In-depth Technical Guide to the Laboratory Synthesis and Characterization of Glyceryl Oleate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of glyceryl oleate for laboratory applications. It includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of the synthesis and characterization workflows.

Introduction to Glyceryl Oleate

Glyceryl oleate, the monoester of glycerin and oleic acid, is a non-ionic surfactant and emulsifier widely used in the pharmaceutical, cosmetic, and food industries.[1][2][3] In pharmaceutical formulations, it functions as a stabilizer, emulsifier, and a component in drug delivery systems.[1] Laboratory synthesis allows for the production of glyceryl oleate with specific purity profiles tailored to research and development needs. Commercial glyceryl oleate is often a mixture of mono-, di-, and triglycerides, making in-house synthesis and characterization crucial for obtaining well-defined materials for scientific studies.[1][4]

Synthesis of Glyceryl Oleate

The most common laboratory-scale synthesis of glyceryl oleate is the direct esterification of glycerol with oleic acid.[5][6][7] This reaction is typically catalyzed by an acid and driven towards the product by the removal of water. Another method is the transesterification of fats and oils.[3][8]

Synthesis via Direct Esterification

The direct esterification reaction involves heating glycerol and oleic acid in the presence of a catalyst.[5][7] The choice of catalyst and reaction conditions can influence the yield and the distribution of mono-, di-, and triglycerides.

Experimental Protocol: Synthesis using a Heterogeneous Catalyst (Amberlyst 16)

This protocol is adapted from a study on the use of solid acid catalysts for glyceryl oleate synthesis.[5]

-

Catalyst Preparation: If using a fresh resin catalyst like Amberlyst 16, it should be rinsed with deionized water followed by ethanol to remove impurities. The resin is then dried in an oven at 80°C for 24 hours.[5]

-

Reaction Setup: In a 100 mL three-neck flask equipped with a mechanical stirrer and a condenser, add 1.6 g of the prepared Amberlyst 16 resin.

-

Addition of Reactants: Add 16 mmol of oleic acid to the flask and heat the mixture to 70°C for 15 minutes with stirring to ensure complete adsorption of the oleic acid onto the catalyst.

-

Subsequently, add 32 mmol of glycerol to the reaction mixture. The optimal molar ratio of glycerol to oleic acid is reported to be 2:1.[5]

-

Reaction Conditions: Maintain the reaction mixture at 70°C under continuous stirring (e.g., 500 rpm) for 8 hours.[5]

-

Work-up and Purification: After the reaction is complete, the solid catalyst can be removed by filtration. The resulting product is a mixture of glyceryl oleate, unreacted starting materials, and byproducts (diglycerides and triglycerides). Further purification can be achieved by techniques such as molecular distillation or column chromatography.[4]

Table 1: Comparison of Reaction Conditions for Glyceryl Oleate Synthesis

| Parameter | Method 1: Heterogeneous Catalyst | Method 2: Microwave-Assisted | Method 3: Hydrophobic Catalyst |

| Catalyst | Amberlyst 16 resin or silica-gel sulfuric acid[5] | H-ZSM-5[6] | ZrO2-SiO2-Me&Et-PhSO3H[9] |

| Temperature | 70°C[5] | 160°C[6] | 160°C[9] |

| Time | 8 hours[5] | 50 minutes[6] | 4 hours[9] |

| Glycerol:Oleic Acid Molar Ratio | 2:1[5] | 2:1[6] | 1:1[9] |

| Catalyst Loading | 1.6 g per 10 mmol oleic acid (Amberlyst 16)[5] | 1% (w/w)[6] | 5% (w/w) with respect to oleic acid[9] |

| Reported Yield/Conversion | 84% monooleate (Amberlyst 16)[5] | 92.02% yield[6] | 80% conversion, 59.4% GMO selectivity[9] |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of glyceryl oleate.

Characterization of Glyceryl Oleate

A thorough characterization is essential to determine the purity and composition of the synthesized glyceryl oleate. This typically involves a combination of chromatographic, spectroscopic, and physicochemical methods.[1]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for quantifying the amounts of mono-, di-, and triglycerides, as well as residual reactants.[10][11]

Experimental Protocol: HPLC with Refractive Index Detection (HPLC-RI)

This method is based on the United States Pharmacopeia (USP-NF) monograph for glyceryl monooleate.[1][2][12]

-

Instrumentation: An HPLC system equipped with a refractive index (RI) detector.

-

Chromatographic Conditions:

-

Sample Preparation: Prepare a sample solution of the synthesized glyceryl oleate in THF at a concentration of 40 mg/mL.[1][2]

-

Analysis: Inject the sample solution into the chromatograph and record the peak responses. The components will elute in the order of decreasing molecular weight: triglycerides, diglycerides, and then monoglycerides.[2]

-

Quantification: Calculate the percentage of each component by peak area normalization.

Experimental Protocol: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC analysis requires derivatization of the hydroxyl groups to increase the volatility of the glycerides.[1][10]

-

Derivatization (Silylation):

-

Instrumentation: A gas chromatograph with a flame ionization detector (FID).

-

Chromatographic Conditions:

-

Column: A 15 m capillary column of 100% methyl polysiloxane.[10]

-

Injector and Detector Temperature: Programmed, e.g., injector from 60°C to 340°C and detector at 360°C.[1]

-

Oven Temperature Program: A temperature gradient is used, for example, starting at 100°C and ramping up to 350°C.[1]

-

Carrier Gas: Helium or Hydrogen.[1]

-

-

Analysis: Inject the derivatized sample into the GC. Use internal standards like n-hexadecane and cholesterol for quantification.[10]

Table 2: Performance Comparison of Analytical Methods for Glyceryl Oleate

| Analytical Method | Principle | Advantages | Limitations |

| HPLC-RI | Separation based on polarity, detection by refractive index changes. | Robust and widely used; good for quantifying major components.[10] | Lower sensitivity compared to other methods; not ideal for trace analysis.[10] |

| GC-FID | Separation of volatile derivatives by boiling point, detection by flame ionization. | Excellent separation of mono-, di-, and triglycerides.[10] | Requires derivatization of the sample.[1][10] |

| Titrimetric Methods | Chemical reaction and titration to determine functional groups (e.g., acid value). | Low cost and simple instrumentation. | Lacks specificity; can be affected by interfering substances.[10] |

Spectroscopic Analysis

Spectroscopic techniques are used for structural confirmation of the synthesized product.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the characteristic functional groups in glyceryl oleate. Key absorption peaks include those for hydroxyl (-OH) groups, the ester carbonyl (C=O) group, and the C-O stretching of the ester.[6][13][14][15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the ester linkage and the positions of the fatty acid on the glycerol backbone.[4][17]

Physicochemical Characterization

A range of physicochemical tests are important for quality control.[1]

Table 3: Physicochemical Properties and Specifications of Glyceryl Oleate

| Parameter | Typical Value/Range | Significance |

| Molecular Weight | 356.55 g/mol [4][8][18] | Fundamental chemical property. |

| Melting Point | ~25°C[8] | Indicates physical state at room temperature. |

| Boiling Point | 238-240°C at 3 mmHg[4][8] | Purity and volatility characteristic. |

| Density | ~0.942 g/cm³[4] | Physical property for formulation calculations. |

| Acid Value | < 5 mg KOH/g[4] | Indicates the amount of free fatty acids.[1] |

| Saponification Value | 155-170 mg KOH/g[4] | Relates to the average molecular weight of the fatty acids.[1] |

| Iodine Value | 48-80 g I₂/100g[4] | Measures the degree of unsaturation.[1] |

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to study the thermal behavior of glyceryl oleate.[19][20][21]

-

DSC measures heat flow associated with phase transitions, such as melting and crystallization.[21][22]

-

TGA measures changes in mass as a function of temperature, providing information on thermal stability and decomposition.[21][22]

Characterization Workflow Diagram

Caption: Logical flow for the characterization of glyceryl oleate.

Conclusion

The synthesis and characterization of glyceryl oleate in a laboratory setting provide researchers with a well-defined material for various applications, from fundamental studies to pharmaceutical formulation development. The choice of synthesis method and catalyst can be tailored to achieve desired yields and product compositions. A comprehensive characterization using a suite of analytical techniques is imperative to ensure the quality, purity, and structural integrity of the synthesized glyceryl oleate, thereby ensuring the reliability and reproducibility of subsequent research findings.

References

- 1. benchchem.com [benchchem.com]

- 2. shodexhplc.com [shodexhplc.com]

- 3. GLYCERYL OLEATE - Ataman Kimya [atamanchemicals.com]

- 4. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 5. zenodo.org [zenodo.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. journal.unnes.ac.id [journal.unnes.ac.id]

- 8. specialchem.com [specialchem.com]

- 9. Esterification of Glycerol With Oleic Acid Over Hydrophobic Zirconia-Silica Acid Catalyst and Commercial Acid Catalyst: Optimization and Influence of Catalyst Acidity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. scielo.br [scielo.br]

- 12. shodex.com [shodex.com]

- 13. researchgate.net [researchgate.net]

- 14. spectrabase.com [spectrabase.com]

- 15. 9-Octadecenoic acid (Z)-, 2,3-dihydroxypropyl ester [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. Spectral profiles of commercial omega-3 supplements: an exploratory analysis by ATR-FTIR and 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. formulachemistry.com [formulachemistry.com]

- 19. Thermo-physical Investigations of Oils, N-(2-aminoethyl)-Oleamide and Resulting Gels using TGA-DSC – Oriental Journal of Chemistry [orientjchem.org]

- 20. researchgate.net [researchgate.net]

- 21. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 22. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

The Core Mechanism of Glyceryl Oleate as an Emulsifier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceryl oleate, the monoester of glycerin and oleic acid, is a nonionic surfactant widely employed as an emulsifier, co-emulsifier, and stabilizer in various pharmaceutical, cosmetic, and food formulations.[1][2] Its biocompatibility, derived from natural sources like olive or peanut oil, and its recognition as a Generally Recognized As Safe (GRAS) substance by the U.S. Food and Drug Administration, make it a valuable excipient in product development.[3][4][5] This technical guide provides an in-depth exploration of the fundamental mechanism of action of glyceryl oleate as an emulsifier, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular action.

Physicochemical Properties and Emulsification Theory

The emulsifying functionality of glyceryl oleate is rooted in its amphiphilic molecular structure. The molecule possesses a hydrophilic glycerin "head" and a lipophilic oleic acid "tail".[6] This dual nature allows it to position itself at the interface between immiscible liquids, such as oil and water, thereby reducing the interfacial tension that naturally keeps them separated.[3][5]

The Role of the Hydrophilic-Lipophilic Balance (HLB)

A key parameter governing the emulsifying behavior of a surfactant is its Hydrophilic-Lipophilic Balance (HLB). The HLB system, a scale from 0 to 20, classifies emulsifiers based on their relative affinity for water or oil.[7] Emulsifiers with low HLB values (typically 3-6) are more lipophilic and are effective at forming water-in-oil (W/O) emulsions, where water droplets are dispersed within a continuous oil phase.[8] Conversely, high HLB emulsifiers (8-18) are hydrophilic and favor the formation of oil-in-water (O/W) emulsions.

Glyceryl oleate has a low HLB value, typically around 3.5 to 3.8, making it an excellent choice for creating stable W/O emulsions.[2] It can also function as a co-emulsifier and thickener in O/W formulations.[1][2]

Mechanism of Interfacial Tension Reduction

The primary mechanism by which glyceryl oleate stabilizes an emulsion is by lowering the interfacial tension between the oil and water phases.[3][5] When introduced into an oil-water system and subjected to mechanical energy (e.g., homogenization), glyceryl oleate molecules migrate to the newly formed oil-water interfaces. The lipophilic oleic acid tails orient themselves into the oil phase, while the hydrophilic glycerin heads remain in the aqueous phase. This arrangement disrupts the cohesive forces between the molecules of each phase at the interface, leading to a significant reduction in interfacial tension. This reduction in energy makes the formation of smaller droplets more favorable, leading to a more stable emulsion.[6]

Quantitative Data

The following tables summarize key quantitative parameters related to the emulsifying performance of glyceryl oleate and comparable emulsifiers. It is important to note that specific values can vary depending on the experimental conditions, such as the type of oil, temperature, and pH.

| Property | Value | Source(s) |

| Hydrophilic-Lipophilic Balance (HLB) | ~3.5 - 3.8 | [2] |

| Typical Emulsion Type | Water-in-Oil (W/O) | [2] |

| Critical Micelle Concentration (CMC) of Glyceryl Monostearate (as an estimate) | 0.1 - 0.5 mM | [9] |

Table 1: Physicochemical Properties of Glyceryl Oleate

| Emulsifier | Interfacial Tension Reduction (Illustrative) | Source(s) |

| Polyglyceryl-10 Monooleate | From ~24 mN/m to ~0.6 mN/m (at 0.25% in CCT oil) | [10] |

| Glyceryl Monostearate | Effective in reducing interfacial tension (specific values vary) | [6] |

Table 2: Illustrative Interfacial Tension Reduction by Monoglycerides (Note: Specific interfacial tension values for glyceryl oleate are not readily available in the reviewed literature. The data for polyglyceryl-10 monooleate is provided as a comparable example of a monoglyceride emulsifier.)

| Time | Mean Droplet Size (Illustrative Example) | Polydispersity Index (PDI) (Illustrative Example) |

| Day 0 | 180.0 nm | 0.161 |

| Day 7 | (Data not available) | (Data not available) |

| Day 14 | (Data not available) | (Data not available) |

| Day 28 | (Data not available) | (Data not available) |

Table 3: Emulsion Stability Over Time (Illustrative Data for a GMO-stabilized emulsion) (Note: This table is based on a study where glyceryl monooleate (GMO) was used in a protein-stabilized emulsion, demonstrating its ability to produce small initial droplet sizes.[11] Comprehensive time-course data for a simple W/O emulsion stabilized solely by glyceryl oleate was not available in the reviewed literature.)

Experimental Protocols

Protocol for Preparation of a Water-in-Oil (W/O) Emulsion

Objective: To prepare a stable W/O emulsion using glyceryl oleate as the primary emulsifier.

Materials:

-

Glyceryl oleate

-

Oil phase (e.g., mineral oil, medium-chain triglycerides)

-

Aqueous phase (e.g., deionized water)

-

High-shear homogenizer (e.g., rotor-stator or microfluidizer)

-

Beakers and graduated cylinders

-

Heating plate and magnetic stirrer

Methodology:

-

Phase Preparation:

-

Prepare the oil phase by weighing the desired amount of oil into a beaker.

-

Add the specified concentration of glyceryl oleate (typically 1-5% w/w of the total emulsion) to the oil phase.

-

Gently heat the oil phase to approximately 60-70°C while stirring to ensure complete dissolution of the glyceryl oleate.

-

Prepare the aqueous phase by weighing the desired amount of deionized water into a separate beaker. Heat the aqueous phase to the same temperature as the oil phase.

-

-

Emulsification:

-

Slowly add the aqueous phase to the oil phase while continuously mixing with a high-shear homogenizer. The slow addition is crucial to prevent phase inversion.

-

Homogenize the mixture for a specified period (e.g., 5-10 minutes) at a controlled speed to achieve a fine dispersion of water droplets.

-

-

Cooling:

-

Allow the emulsion to cool to room temperature while stirring gently.

-

Protocol for Measurement of Interfacial Tension (Pendant Drop Method)

Objective: To quantify the reduction in interfacial tension at the oil-water interface in the presence of glyceryl oleate.

Materials:

-

Pendant drop tensiometer

-

Syringe with a needle

-

Quartz cuvette

-

Oil phase with and without dissolved glyceryl oleate

-

Aqueous phase (deionized water)

Methodology:

-

Instrument Setup:

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Fill the quartz cuvette with the continuous phase (e.g., deionized water).

-

-

Sample Preparation:

-

Prepare solutions of glyceryl oleate in the oil phase at various concentrations.

-

Fill the syringe with the oil phase (with or without glyceryl oleate).

-

-

Measurement:

-

Carefully form a pendant drop of the oil phase at the tip of the needle immersed in the aqueous phase within the cuvette.

-

The instrument's software will capture the profile of the drop.

-

The software analyzes the shape of the drop, which is influenced by the balance between gravitational forces and interfacial tension, to calculate the interfacial tension in mN/m.

-

Record the interfacial tension over time until an equilibrium value is reached.

-

Protocol for Emulsion Stability Assessment

Objective: To evaluate the physical stability of the W/O emulsion over time.

Methodology:

-

Macroscopic Observation:

-

Transfer a known volume of the freshly prepared emulsion into sealed, graduated glass tubes.

-

Store the tubes under controlled conditions (e.g., room temperature, elevated temperature).

-

Visually inspect the samples at regular intervals (e.g., 1, 7, 14, and 28 days) for any signs of instability, such as creaming, sedimentation, or phase separation.

-

-

Droplet Size Analysis (Microscopy):

-

At each time point, place a small sample of the emulsion on a microscope slide.

-

Use an optical microscope with appropriate magnification to observe the droplet morphology and size distribution.

-

Image analysis software can be used to quantify the average droplet size and distribution.

-

-

Droplet Size Analysis (Dynamic Light Scattering - DLS):

-

For emulsions with sub-micron droplets, DLS can be used to measure the particle size distribution and polydispersity index (PDI).

-

Dilute the emulsion appropriately with the continuous phase (oil) to avoid multiple scattering effects.

-

Perform measurements at a controlled temperature.

-

Visualization of Mechanisms and Workflows

Caption: Mechanism of glyceryl oleate in forming a water-in-oil emulsion.

Caption: Workflow for the preparation and stability testing of a W/O emulsion.

Conclusion

Glyceryl oleate's efficacy as a water-in-oil emulsifier is fundamentally attributed to its amphiphilic nature, which enables it to reduce interfacial tension and form a stabilizing film at the oil-water interface. Its low HLB value makes it particularly suitable for W/O systems, which are prevalent in various pharmaceutical and cosmetic applications, such as creams and ointments. The provided experimental protocols offer a framework for the systematic evaluation of glyceryl oleate in specific formulations, allowing for the optimization of emulsion stability and performance. For drug development professionals, a thorough understanding of these core principles is essential for leveraging the full potential of glyceryl oleate in creating stable and effective delivery systems.

References

- 1. Interfacial rheology, emulsifying property and emulsion stability of glyceryl monooleate-modified corn fiber gum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. bsee.gov [bsee.gov]

- 4. researchgate.net [researchgate.net]

- 5. agnopharma.com [agnopharma.com]

- 6. (Non)linear Interfacial Rheology of Tween, Brij and Span Stabilized Oil–Water Interfaces: Impact of the Molecular Structure of the Surfactant on the Interfacial Layer Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bsee.gov [bsee.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Self-Assembly of Glycerol Monooleate in Aqueous Solutions: An In-depth Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

Glycerol monooleate (GMO), a biocompatible and biodegradable amphiphilic lipid, exhibits complex self-assembly behavior in aqueous solutions, forming a variety of lyotropic liquid crystalline phases.[1][2] These structures, including the lamellar, inverted hexagonal, and bicontinuous cubic phases, have garnered significant interest for their potential in drug delivery, food technology, and cosmetics.[1][3] This technical guide provides a comprehensive overview of the principles governing GMO self-assembly, the characteristics of the resulting phases, and the experimental methodologies used for their preparation and characterization. Quantitative data on phase behavior and structural parameters are summarized, and detailed experimental protocols are provided to facilitate reproducible research in this field.

Introduction to Glycerol Monooleate and its Self-Assembly

Glycerol monooleate, also known as monoolein, is a monoglyceride composed of a hydrophilic glycerol headgroup and a hydrophobic oleic acid tail.[4][5] This amphiphilic nature is the driving force behind its spontaneous organization in the presence of water into ordered, yet fluid, structures known as lyotropic liquid crystalline phases.[1][6][7] The formation of these thermodynamically stable phases is primarily influenced by the GMO-to-water ratio and the temperature.[4][8] The unique nanostructures of these phases, particularly the bicontinuous cubic phases with their interwoven water channels, make them excellent candidates for encapsulating and controlling the release of a wide range of molecules, from hydrophilic to hydrophobic and amphiphilic drugs.[1][3][9]

Liquid Crystalline Phases of the Glycerol Monooleate/Water System

The GMO/water system exhibits a rich polymorphism, with the most prominent phases being the lamellar (Lα), inverted hexagonal (HII), and inverted bicontinuous cubic (V2) phases.[2] The transition between these phases is primarily dictated by the water content and temperature.[2]

-

Lamellar Phase (Lα): Occurring at low water content (approximately 7-12 wt% water), this phase consists of parallel bilayers of GMO molecules separated by aqueous layers.[2][5] It is characterized by its birefringence under polarized light microscopy.[2]

-

Inverted Hexagonal Phase (HII): This phase is composed of cylindrical reverse micelles arranged in a two-dimensional hexagonal lattice.[2]

-

Inverted Bicontinuous Cubic Phases (V2): These are some of the most studied phases due to their unique structure of interwoven but non-intersecting aqueous channels, which makes them highly suitable for controlled drug release.[2] Two main types of bicontinuous cubic phases are observed in the GMO/water system:

-

Gyroid (QIIG or V2G): With the space group Ia3d, this phase typically forms at water concentrations of approximately 13-32 wt%.[2][5]

-

Diamond (QIID or V2D): Having the space group Pn3m, this phase is found at higher water content, in the range of 33-38 wt%, and can coexist in equilibrium with excess water.[5][10]

-

The following diagram illustrates the typical phase sequence of the GMO/water system as the water content increases.

Factors Influencing Self-Assembly

Several factors can modulate the self-assembly of GMO in aqueous solutions:

-

Temperature: An increase in temperature generally favors the formation of phases with greater curvature, such as the inverted hexagonal phase over the cubic and lamellar phases.[5]

-

Additives: The inclusion of other lipids or polymers can significantly alter the phase behavior. For instance, the addition of diglycerol monooleate (DGMO) can expand the cubic phase region.[10] The presence of a bulky PEGylated lipid like DOPE-PEG can also influence the symmetry of the cubic phase.[7]

-

pH and Ionic Strength: Changes in pH and the presence of salts in the aqueous phase can affect the electrostatic interactions and hydration of the GMO headgroups, thereby influencing the phase boundaries.

Experimental Protocols

A multi-technique approach is crucial for the thorough characterization of GMO liquid crystalline phases.

Preparation of Bulk GMO/Water Samples

This protocol describes the preparation of homogenous liquid crystalline phases for characterization.

Materials:

-

High-purity glycerol monooleate

-

Deionized water

Procedure:

-

Accurately weigh the desired amounts of GMO and water into a glass vial.[2]

-

Seal the vial tightly to prevent water evaporation.[2]

-

Heat the vial to a temperature above the melting point of GMO (approximately 35-40 °C) to ensure complete melting.[2]

-

Homogenize the mixture by vigorous vortexing or centrifugation until a visually uniform phase is obtained.[2]

-

Allow the sample to equilibrate at the desired temperature for at least 48 hours before characterization. For some phases, longer equilibration times may be necessary.[1]

Preparation of Cubosome Dispersions

Cubosomes are dispersed nanoparticles of the cubic phase, typically stabilized by a polymer.

Materials:

-

Glycerol monooleate

-

A suitable stabilizer (e.g., Pluronic F127)

-

Deionized water

Procedure:

-

Melt the GMO.[1]

-

Add the stabilizer (e.g., 5-10% w/w of the total lipid) to the molten GMO and mix until a homogeneous lipid phase is formed.[1]

-

Add the lipid/stabilizer mixture dropwise to the aqueous phase under high shear homogenization or ultrasonication.[1]

-

Continue the high-energy dispersion process until a milky dispersion of cubosomes is formed.[1]

Characterization Techniques

SAXS is the primary technique for identifying the liquid crystalline phase and determining its structural parameters.

Sample Preparation: The equilibrated bulk sample or dispersion is loaded into a sample holder with X-ray transparent windows. Instrumentation: A SAXS instrument equipped with a monochromatic X-ray source (e.g., Cu Kα) and a 2D detector. Data Analysis: The scattering pattern reveals a series of Bragg peaks. The ratio of the peak positions (q-values) is characteristic of a specific space group, allowing for unambiguous phase identification. The lattice parameter (a) can be calculated from the position of the peaks.

PLM is used to distinguish between isotropic phases (e.g., cubic) and anisotropic, birefringent phases (e.g., lamellar, hexagonal).

Procedure: A small amount of the sample is placed between a microscope slide and a coverslip and observed under a microscope with crossed polarizers. Cubic phases appear dark (isotropic), while lamellar and hexagonal phases exhibit characteristic textures.

Cryo-TEM allows for the direct visualization of the nanostructure of dispersed particles like cubosomes.

Procedure: A small drop of the dispersion is applied to a TEM grid, blotted to form a thin film, and rapidly plunged into a cryogen (e.g., liquid ethane). This vitrifies the sample, preserving the structure. The grid is then imaged under cryogenic conditions in a transmission electron microscope.

Rheological measurements are used to characterize the viscoelastic properties of the bulk liquid crystalline phases.[10]

Instrumentation: A rheometer with a cone-plate or plate-plate geometry and a temperature-controlled unit.[1] Procedure:

-

Oscillatory Measurements: Small amplitude oscillatory shear tests are performed to determine the storage modulus (G') and loss modulus (G'').[1]

-

Frequency Sweep: The frequency is varied at a constant strain to observe the dependence of G' and G'' on the timescale of deformation.[1]

-

Strain Sweep: The strain is varied at a constant frequency to determine the linear viscoelastic region.[1]

The following diagram outlines a general experimental workflow for the characterization of GMO phases.

Quantitative Data

The following tables summarize key quantitative data on the self-assembly of glycerol monooleate in aqueous solutions.

Table 1: Phase Boundaries of the Binary GMO/Water System at 25°C

| Water Content (wt%) | Liquid Crystalline Phase | Space Group |

|---|---|---|

| 7 - 12 | Lamellar (Lα) | - |

| 13 - 32 | Gyroid Cubic (QIIG) | Ia3d |

| 33 - 38 | Diamond Cubic (QIID) | Pn3m |

Data compiled from various sources.[5]

Table 2: Structural Parameters of GMO Liquid Crystalline Phases

| Phase | Water Content (wt%) | Temperature (°C) | Lattice Parameter (Å) |

|---|---|---|---|

| QIIG (Ia3d) | 25 | 25 | ~95 |

| QIID (Pn3m) | 35 | 25 | ~120 |

Note: Lattice parameters are approximate and can vary with the specific GMO source and purity.

Table 3: Physicochemical Properties of GMO-based Cubosomes

| Stabilizer | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

|---|---|---|---|

| Poloxamer 407 | 150 - 250 | < 0.2 | -5 to -15 |

| Tween 80 | 180 - 300 | < 0.3 | -10 to -20 |

These values are typical and depend on the preparation method and formulation parameters.[11]

Applications in Drug Delivery

The unique properties of GMO-based liquid crystalline phases make them highly attractive for drug delivery applications.[3][4][12]

-

Encapsulation: The distinct hydrophilic and hydrophobic domains within the liquid crystalline structures allow for the encapsulation of a wide variety of drugs.[3]

-

Controlled Release: The tortuous water channels of the bicontinuous cubic phases provide a sustained-release matrix for entrapped molecules.[2] The release mechanism is often diffusion-controlled.[13]

-

Bioadhesion: GMO-based formulations have shown bioadhesive properties, which can increase the residence time at the site of administration, such as in oral or mucosal delivery.[4]

-

Enhanced Bioavailability: For poorly water-soluble drugs, formulation in GMO liquid crystals can enhance their solubility and oral bioavailability.[4][14]

The logical relationship for utilizing GMO self-assembly in drug delivery is depicted below.

Conclusion

The self-assembly of glycerol monooleate in aqueous solutions provides a versatile and robust platform for the creation of advanced nanostructured materials. The formation of various liquid crystalline phases, particularly the bicontinuous cubic phases, offers significant advantages for the encapsulation and controlled release of therapeutic agents. A thorough understanding of the phase behavior and the application of appropriate characterization techniques are essential for the rational design and optimization of GMO-based formulations for pharmaceutical and other applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. daneshyari.com [daneshyari.com]

- 4. Glyceryl Monooleate/Poloxamer 407 Cubic Nanoparticles as Oral Drug Delivery Systems: I. In Vitro Evaluation and Enhanced Oral Bioavailability of the Poorly Water-Soluble Drug Simvastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. The stabilization of primitive bicontinuous cubic phases with tunable swelling over a wide composition range - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. csmres.co.uk [csmres.co.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design and Characterization of Glyceryl Monooleate-Nanostructures Containing Doxorubicin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glycerol monooleate liquid crystalline phases used in drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro drug release mechanism and drug loading studies of cubic phase gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phytantriol and glyceryl monooleate cubic liquid crystalline phases as sustained-release oral drug delivery systems for poorly water-soluble drugs II. In-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Phase Behavior and Liquid Crystalline Structures of Glyceryl Oleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior of glyceryl oleate (GMO), a biocompatible and biodegradable lipid widely utilized in drug delivery systems.[1][2] Its capacity for self-assembly into a variety of liquid crystalline structures in the presence of water is a critical characteristic for the encapsulation and controlled release of therapeutic agents.[3][4] This document details the different lyotropic liquid crystalline phases of GMO, the factors influencing their formation, and the experimental methodologies used for their characterization.

Core Concepts: Self-Assembly and Liquid Crystalline Phases

Glyceryl oleate is an amphiphilic molecule, possessing a hydrophilic glycerol headgroup and a hydrophobic oleic acid tail. This dual nature is the driving force behind its self-assembly in aqueous environments into organized, yet fluid, structures known as lyotropic liquid crystalline phases.[3][5] The specific phase that forms is primarily dependent on the water content and temperature, as well as the presence of other substances like lipids or excipients.[6][7] The most prominent and extensively studied liquid crystalline phases of GMO are the lamellar (Lα), inverted hexagonal (HII), and the inverted bicontinuous cubic (V2) phases.[3]

Liquid Crystalline Structures of Glyceryl Oleate

The primary liquid crystalline phases formed by the GMO/water system are the lamellar, hexagonal, and cubic phases. The transition between these phases is principally dictated by the water content and temperature.

-

Lamellar Phase (Lα): This phase is composed of parallel bilayers of GMO molecules that are separated by layers of water.[6] It is known to exhibit birefringence when viewed under a polarized light microscope.[1]

-

Inverted Hexagonal Phase (HII): This non-lamellar phase is characterized by the arrangement of cylindrical reverse micelles into a two-dimensional hexagonal lattice.[8]

-

Inverted Bicontinuous Cubic Phases (V2): These are highly ordered, viscous, and transparent phases consisting of a single, continuous lipid bilayer that is contorted into a three-dimensional periodic minimal surface, separating two independent, continuous but non-intersecting aqueous channel networks.[9] The specific symmetry of the cubic phase can vary, with the most common for GMO being the gyroid (Ia3d space group) and the diamond (Pn3m space group).[5][6]

The rich phase behavior of glyceryl oleate provides a versatile platform for the creation of advanced drug delivery systems. A thorough understanding of the different liquid crystalline structures and the factors that control their formation is essential for the rational design of formulations with desired properties.

Factors Influencing Phase Behavior

Several factors can influence the phase behavior of glyceryl oleate systems:

-

Temperature: An increase in temperature generally favors phases with higher negative curvature, which can induce a transition from a lamellar to a cubic or hexagonal phase.[8]

-

Additives: The inclusion of other lipids can significantly alter the phase behavior. For instance, the incorporation of glyceryl monooleyl ether (GME) promotes the formation of reversed phases like the hexagonal phase.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the phase behavior and structural parameters of glyceryl oleate liquid crystalline phases.

Table 1: Phase Behavior of Glyceryl Oleate-Water System

| Phase | Water Content (wt%) | Temperature (°C) | Lattice Parameter (Å) | Space Group |

| Lamellar (Lα) | 7 - 12 | 25 | - | - |

| Cubic (Gyroid) | 13 - 32 | 25 | - | Ia3d |

| Cubic (Diamond) | 33 - 38 | 25 | 104.0 - 111.6 | Pn3m |

| Inverted Hexagonal (HII) | > 25 (with GME) | 25 | 50.7 - 58.0 | P6m |

Data compiled from multiple sources, including[4][5][10].

Table 2: Influence of Temperature on Cubic Phase Lattice Parameter

| Temperature (°C) | Lattice Parameter (Å) | Reference |

| 22 | 104.0 | [4] |

| 45 | 135 - 148 | [11] |

Experimental Protocols

A comprehensive characterization of glyceryl oleate-based systems requires a combination of analytical techniques. The following sections provide detailed methodologies for key experiments.

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for determining the structure and dimensions of liquid crystalline phases.

Protocol:

-

Sample Preparation:

-

Accurately weigh glyceryl oleate and deionized water (or buffer) into a vial to achieve the desired water content.

-

Seal the vial and homogenize the mixture by centrifugation or mechanical mixing until a visually uniform sample is obtained.

-

Allow the sample to equilibrate at the desired temperature for at least 24-48 hours.

-

For measurements of dispersed systems like cubosomes, dilute the formulation with the appropriate aqueous phase.[12]

-

-

SAXS Measurement:

-

Load the sample into a sample holder with Kapton windows.[12]

-

Perform measurements at a controlled temperature using a SAXS instrument equipped with a 2D detector.

-

Set the wavelength (e.g., 0.91 Å) and exposure time (e.g., 60 seconds) appropriately.[12]

-

Collect scattering data over a relevant q-range (scattering vector range).

-

-

Data Analysis:

-

Integrate the 2D scattering pattern to obtain a 1D intensity versus q plot.

-

Identify the positions of the Bragg diffraction peaks.

-

Determine the ratio of the peak positions to identify the liquid crystalline phase (e.g., 1:√2:√3:√4 for Pn3m cubic phase).[5]

-

Calculate the lattice parameter (a) using the appropriate formula for the identified space group. For a Pn3m cubic phase, a = 2π/q * √(h²+k²+l²), where (h,k,l) are the Miller indices of the diffraction peak at scattering vector q.

-

Differential Scanning Calorimetry (DSC)

DSC is used to characterize the thermal transitions of glyceryl oleate and its formulations.

Protocol:

-

Sample Preparation:

-

Accurately weigh a small amount of the sample (typically 3-5 mg) into an aluminum DSC pan.[13]

-

Hermetically seal the pan to prevent water evaporation during the experiment.

-

-

DSC Measurement:

-

Place the sealed sample pan and an empty reference pan into the DSC instrument.

-

Subject the sample to a controlled heating and cooling cycle. A typical cycle might be heating from 20°C to 40°C at a rate of 10°C/min.[14]

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Analyze the resulting thermogram to identify endothermic and exothermic peaks, which correspond to phase transitions.

-

Determine the onset temperature, peak temperature, and enthalpy of each transition. The endothermic peak for pure GMO is typically observed between 20°C and 40°C.[14]

-

Cryo-Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of the nanostructure of dispersed liquid crystalline phases, such as cubosomes.

Protocol:

-

Sample Preparation:

-

Apply a small droplet (3-5 µL) of the nanoparticle dispersion onto a TEM grid (e.g., a lacey carbon-coated copper grid).

-

Blot the grid with filter paper to create a thin film of the sample. This step is often performed in a controlled environment with high humidity to prevent drying.

-

Plunge-freeze the grid into a cryogen, such as liquid ethane cooled by liquid nitrogen, to rapidly vitrify the sample.

-

-

Cryo-TEM Imaging:

-

Transfer the vitrified sample to a cryo-TEM holder and maintain it at cryogenic temperatures (e.g., -170°C) throughout the imaging process.

-

Image the sample at a low electron dose to minimize radiation damage.

-

Acquire images at different magnifications to observe the overall particle morphology and the internal liquid crystalline structure.

-

-

Data Analysis:

Visualizations

The following diagrams, created using the DOT language, illustrate key relationships and workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Preparation of Cubosomes with Improved Colloidal and Structural Stability Using a Gemini Surfactant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Glyceryl Monooleate/Poloxamer 407 Cubic Nanoparticles as Oral Drug Delivery Systems: I. In Vitro Evaluation and Enhanced Oral Bioavailability of the Poorly Water-Soluble Drug Simvastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of water and oleic acid on glycerol monooleate phase transition and bi-continuous structure formation in white oil - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. Experimental parameters of DSC | PPTX [slideshare.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Critical Micelle Concentration of Glyceryl Oleate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of glyceryl oleate, a non-ionic surfactant crucial in various pharmaceutical and research applications. Given its lipophilic nature, this guide focuses on its behavior in non-aqueous solvents, where it predominantly forms reverse micelles. Due to the limited availability of direct CMC values for glyceryl oleate in the literature, this guide also includes data for analogous oleate-based surfactants and detailed experimental protocols for determining the CMC in your specific solvent systems.

Understanding the Aggregation Behavior of Glyceryl Oleate

Glyceryl oleate, the monoester of glycerin and oleic acid, is characterized by its low hydrophile-lipophile balance (HLB), making it insoluble in water but soluble in organic solvents like ethanol and ether.[1][2] In non-polar solvents, glyceryl oleate molecules self-assemble into structures known as reverse micelles. In these aggregates, the hydrophilic glycerol heads form a polar core, while the hydrophobic oleic acid tails extend into the non-polar solvent.[3][4]

This process of reverse micelle formation is a spontaneous self-assembly that occurs above a certain concentration, the critical micelle concentration (CMC). The CMC is a critical parameter as it dictates the concentration at which the surfactant's properties, such as its ability to solubilize polar compounds in a non-polar medium, change significantly.

Quantitative Data on Micellization

Direct CMC values for glyceryl oleate are not extensively reported in peer-reviewed literature. However, studies on the aggregation of glyceryl oleate in non-polar solvents like n-heptane and toluene have observed the spontaneous formation of reverse micelles at concentrations between 1-20% by weight, suggesting that the CMC in these systems is below 1 wt%.[3][4]

For comparative purposes, the following table summarizes the CMC values for Sorbitan Monooleate, a non-ionic surfactant with a similar oleate hydrophobic tail, in various non-aqueous solvents. This data can provide a useful reference for estimating the expected CMC range for glyceryl oleate in similar solvent systems.

| Surfactant | Solvent | Temperature (°C) | CMC (mol/L) | Method of Determination |

| Sorbitan Monooleate | Benzene | 25 | Not specified | Not specified |

| Sorbitan Monooleate | Carbon Tetrachloride | 25 | Not specified | Not specified |

| Sorbitan Monooleate | Diesel Oil & Paraffin Oil (50:50) | 25 | Not specified | Not specified |

Data for Sorbitan Monooleate is sourced from a study by Bhattacharyya and Kelkar, which highlights the influence of solvent nature on the CMC of oleate-based esters.[5]

Experimental Protocols for CMC Determination

The determination of the CMC for glyceryl oleate in non-aqueous solvents can be achieved using several established techniques. The choice of method may depend on the specific solvent and the required precision.

Surface Tensiometry

This is a classic and widely applicable method for both ionic and non-ionic surfactants.[6]

Principle: The surface tension of a solution containing a surfactant decreases as the surfactant concentration increases. Once the CMC is reached and micelles begin to form, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant with further increases in concentration. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[7]

Detailed Methodology:

-

Solution Preparation: Prepare a stock solution of glyceryl oleate in the desired non-aqueous solvent. Create a series of dilutions from this stock solution to cover a concentration range both below and above the anticipated CMC. Logarithmic spacing of concentrations is often effective.

-

Instrument Calibration: Calibrate the surface tensiometer, typically using a Du Noüy ring or Wilhelmy plate method, following the manufacturer's instructions. The calibration is usually performed with the pure solvent being used.

-

Measurement:

-

Clean the platinum ring or plate thoroughly, often by rinsing with a high-purity solvent (e.g., ethanol or acetone) and flaming to a red glow to remove organic residues.[5]

-

Allow the probe to cool completely.

-

Measure the surface tension of the pure solvent first.

-

Proceed to measure the surface tension of each prepared glyceryl oleate solution, starting from the lowest concentration.

-

Ensure the probe is cleaned and dried between each measurement to prevent cross-contamination.

-

Allow the surface tension to equilibrate before recording each measurement, which is particularly important for solutions near the CMC.

-

-

Data Analysis: Plot the measured surface tension (γ) against the logarithm of the glyceryl oleate concentration (log C). The plot will typically show two linear regions. The CMC is determined from the intersection of the two lines.[3]

UV-Vis Spectroscopy

This method is particularly useful for non-ionic surfactants and relies on the change in the absorbance of a dye when it is incorporated into the micellar core.

Principle: A hydrophobic dye, which has low absorbance in a polar environment, experiences a change in its microenvironment when it is partitioned into the non-polar core of a micelle. This change can be detected as a shift in the absorption spectrum or a change in absorbance at a specific wavelength. The concentration at which this change begins to occur corresponds to the CMC.

Detailed Methodology:

-

Dye and Solution Preparation: Select a suitable hydrophobic dye (e.g., Oil Red O).[8] Prepare a stock solution of the dye in the chosen non-aqueous solvent. Prepare a series of glyceryl oleate solutions in the same solvent, each containing a constant, low concentration of the dye.

-

Spectroscopic Measurement:

-

Use a UV-Vis spectrophotometer to measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the dye in a non-polar environment.

-

Use the pure solvent with the dye as a blank.

-

-

Data Analysis: Plot the absorbance at λmax versus the concentration of glyceryl oleate. The CMC is identified as the concentration at which a sharp change in the slope of the plot is observed.

Conductivity Measurement

While primarily used for ionic surfactants, this method can sometimes be adapted for non-ionic surfactants if they contain ionizable impurities or if the formation of reverse micelles alters the conductivity of the solution in a measurable way. For a pure non-ionic surfactant like glyceryl oleate in a non-polar solvent, this method is generally less sensitive.[3]

Principle: The conductivity of a surfactant solution changes with concentration. For ionic surfactants, there is a distinct change in the slope of the conductivity versus concentration plot at the CMC, as the formation of micelles alters the mobility of the charge-carrying ions.

Detailed Methodology:

-

Solution Preparation: Prepare a series of glyceryl oleate solutions in the chosen solvent across a range of concentrations.

-

Conductivity Measurement:

-

Use a calibrated conductivity meter to measure the specific conductance of each solution.

-

Ensure the temperature is kept constant throughout the experiment.

-

-

Data Analysis: Plot the specific conductivity against the glyceryl oleate concentration. The CMC is determined from the breakpoint in the curve.[2]

Visualizing Experimental and Logical Workflows

Experimental Workflow for CMC Determination

The following diagram illustrates a generalized workflow for determining the CMC of a surfactant.

References

- 1. researchgate.net [researchgate.net]

- 2. fpharm.uniba.sk [fpharm.uniba.sk]

- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. benchchem.com [benchchem.com]

- 6. justagriculture.in [justagriculture.in]

- 7. biolinscientific.com [biolinscientific.com]

- 8. ias.ac.in [ias.ac.in]

understanding the HLB value of glyceryl oleate in formulations

An In-depth Technical Guide to the HLB Value of Glyceryl Oleate in Formulations

The Hydrophile-Lipophile Balance (HLB) system is a semi-empirical scale developed to aid formulators in selecting appropriate surfactants or emulsifiers for their specific needs.[1] The scale, typically ranging from 0 to 20, quantifies the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving). This balance is critical in the formation and stabilization of emulsions.[2]

-

Low HLB Values (1-6): Indicate a greater lipophilic character. These surfactants are preferentially soluble in oil and are effective at forming water-in-oil (W/O) emulsions.

-

Mid-range HLB Values (7-9): Can act as wetting agents.

-

High HLB Values (8-18): Indicate a greater hydrophilic character. These surfactants are more soluble in water and are used to create oil-in-water (O/W) emulsions.[2]

Understanding the HLB value of a surfactant like glyceryl oleate is fundamental to predicting its behavior at an oil-water interface and successfully designing stable and effective formulations for pharmaceutical and cosmetic applications.

Glyceryl Oleate: Physicochemical Properties and HLB Value

Glyceryl oleate, also known as glyceryl monooleate, is the monoester of glycerin and oleic acid.[3] It is a non-ionic surfactant and emollient derived from natural oils and fats, such as olive or peanut oil.[4] Its amphiphilic nature, possessing both a hydrophilic glycerol "head" and a lipophilic oleic acid "tail," allows it to reduce the interfacial tension between immiscible liquids.[5]

Key Physicochemical Data

The essential properties of glyceryl oleate are summarized in the table below, which are critical for its application in formulation science.

| Property | Value / Description | Reference(s) |

| INCI Name | Glyceryl Oleate | [3] |

| Chemical Formula | C₂₁H₄₀O₄ | [6] |

| Molecular Weight | 356.5 g/mol | [6] |

| Appearance | Pale yellow, soft solid. Becomes liquid above 21°C (70°F). | [3] |

| Solubility | Soluble in oil; Insoluble in water. | [3] |

| HLB Value | ~3.5 (Typical range: 3-5) | [3][7] |

| Saponification Value | 160 - 180 mg KOH/g | [3][7] |

| Typical Use Level | 0.5 - 3% (up to 6% in some creams) | [2][3] |

The HLB Value of Glyceryl Oleate